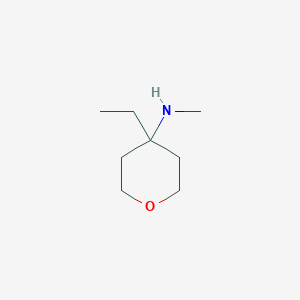
4-ethyl-N-methyloxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-methyloxan-4-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound features an oxane ring, which is a six-membered ring containing one oxygen atom, with an ethyl group and a methylamine group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-methyloxan-4-amine can be achieved through several methods. One common approach involves the alkylation of oxan-4-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Oxan-4-amine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The oxan-4-amine is dissolved in an appropriate solvent (e.g., ethanol), and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxane ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-ethyl-N-methyloxan-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-methyloxan-4-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-N-methylpiperidine: Similar structure but with a piperidine ring instead of an oxane ring.
4-ethyl-N-methylmorpholine: Contains a morpholine ring, which includes both oxygen and nitrogen atoms in the ring.
4-ethyl-N-methylpyrrolidine: Features a pyrrolidine ring, a five-membered ring with nitrogen.
Uniqueness
4-ethyl-N-methyloxan-4-amine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. The presence of both ethyl and methylamine groups enhances its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
4-ethyl-N-methyloxan-4-amine |
InChI |
InChI=1S/C8H17NO/c1-3-8(9-2)4-6-10-7-5-8/h9H,3-7H2,1-2H3 |
Clave InChI |
LPOIPJLVRZDCRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCOCC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)
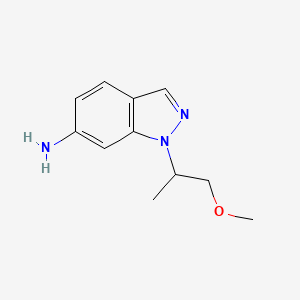
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
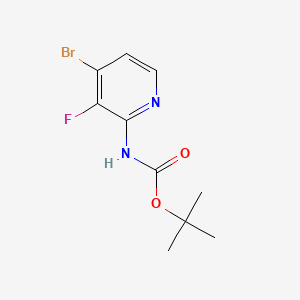
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
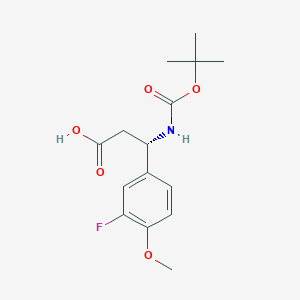
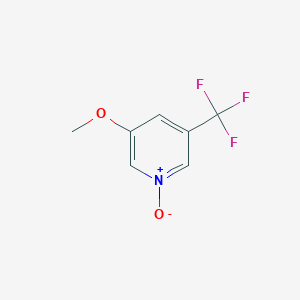
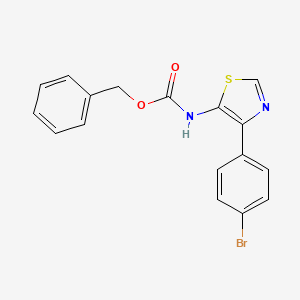
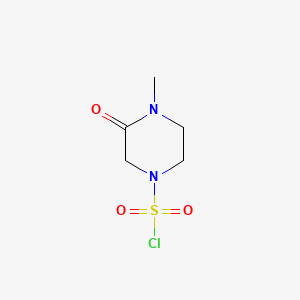
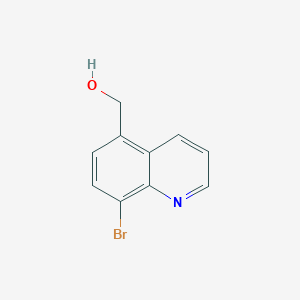
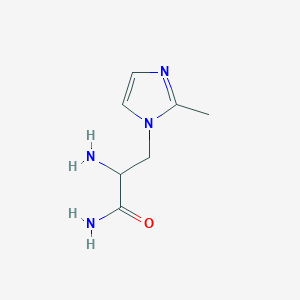
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
